molecular formula C20H15ClN2OS2 B2605894 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727704-62-3

5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2605894
CAS No.: 727704-62-3
M. Wt: 398.92
InChI Key: OMRPJLXGSLZCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core. Key structural features include:

  • Position 3: A 2-phenylethyl group, introducing steric bulk and aromatic interactions.
  • Position 2: A sulfanyl (-SH) group, which may enhance reactivity or participate in hydrogen bonding.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c21-16-9-5-4-8-14(16)15-12-26-18-17(15)19(24)23(20(25)22-18)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPJLXGSLZCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is reacted with the thieno[2,3-d]pyrimidine core.

    Attachment of the Phenylethyl Group: This step often involves nucleophilic substitution reactions, where a phenylethyl halide reacts with the intermediate compound.

    Incorporation of the Sulfanyl Group: This can be done through thiolation reactions, where a thiol reagent is used to introduce the sulfanyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the phenylethyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and molecular properties of analogous thieno[2,3-d]pyrimidin-4-one derivatives:

Compound Name / CAS No. Position 5 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Data from Evidence
Target Compound 2-Chlorophenyl 2-Phenylethyl C20H15ClN2O2S2* ~402.92* N/A
5-(4-Fluorophenyl)-3-(2-methoxyethyl) (CAS 743452-38-2) 4-Fluorophenyl 2-Methoxyethyl C15H13FN2O2S2 336.40 Purity ≥98%; Suzuki coupling used in synthesis
5-(2-Chlorophenyl)-3-(2-methoxyphenyl) (CAS 743452-23-5) 2-Chlorophenyl 2-Methoxyphenyl C19H13ClN2O2S2 400.90 Synonyms listed; temporarily out of stock
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl) (CAS 727689-90-9) 4-Fluorophenyl Allyl + benzylsulfanyl C21H16FN3OS2 409.49 Multiple synonyms; no bioactivity data
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl) (CAS 257870-40-9) Thiophen-2-yl Ethyl C11H11N2OS2 267.35 Synonyms include CHEMBL1456701
Key Observations:

The 2-phenylethyl group (target) is bulkier than 2-methoxyethyl (CAS 743452-38-2) or ethyl (CAS 257870-40-9), which may reduce solubility but improve target binding via π-π interactions .

Synthetic Pathways: Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2-mediated reactions ) is a common method for introducing aryl groups at position 5, applicable to the target compound’s synthesis. Thieno[2,3-d]pyrimidinone cores are typically synthesized via cyclization of thiourea derivatives with α-haloketones .

Stability and Selectivity Considerations

  • Microsomal Stability : Fluorinated analogs (e.g., CAS 743452-38-2 ) may exhibit enhanced metabolic stability compared to chlorinated derivatives due to reduced oxidative metabolism.
  • Selectivity : The 2-phenylethyl group in the target compound could improve selectivity for hydrophobic binding pockets over smaller substituents (e.g., methoxyethyl ).

Biological Activity

The compound 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and other pharmacological properties.

  • Molecular Formula: C20H17ClN2OS
  • Molecular Weight: 384.88 g/mol
  • InChIKey: LOEOGKDKDSALIH-UHFFFAOYSA-N

Biological Activity Overview

Thieno[2,3-d]pyrimidine derivatives have been studied for their potential in treating various diseases, particularly cancer. The unique structure of these compounds allows for interactions with biological targets such as enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, the compound has shown promising results against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231.

  • Cytotoxicity Studies:
    • The compound exhibited an IC50 value of 21.6 μM against MDA-MB-231 cells, indicating significant cytotoxic activity compared to control treatments .
    • Compounds with electron-withdrawing groups demonstrated enhanced cytotoxic effects, suggesting that structural modifications can optimize activity.
  • Mechanism of Action:
    • The mechanism involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor proliferation and metastasis .

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23121.6EGFR inhibition
Compound I (e.g., Gefitinib)Various30-40EGFR inhibition
Compound II (e.g., Erlotinib)Various25-35EGFR inhibition

Other Pharmacological Activities

Beyond anticancer properties, thieno[2,3-d]pyrimidine derivatives have also been investigated for:

  • Antimicrobial Activity:
    • Some derivatives exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain compounds showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects:
    • Research indicates that these compounds may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have synthesized and evaluated various thieno[2,3-d]pyrimidine derivatives:

  • A study by Saddik et al. synthesized a series of derivatives and found that modifications at the sulfur atom significantly influenced cytotoxicity against cancer cell lines .
  • Elmongy et al. reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting their therapeutic potential in targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.